Cas no 879554-46-8 (methyl 4-hydroxy-2-sulfamoylbenzoate)

879554-46-8 structure
상품 이름:methyl 4-hydroxy-2-sulfamoylbenzoate
methyl 4-hydroxy-2-sulfamoylbenzoate 화학적 및 물리적 성질
이름 및 식별자
-
- methyl 4-hydroxy-2-sulfamoylbenzoate
-
- 인치: 1S/C8H9NO5S/c1-14-8(11)6-3-2-5(10)4-7(6)15(9,12)13/h2-4,10H,1H3,(H2,9,12,13)
- InChIKey: USEQQNIPBFXJLS-UHFFFAOYSA-N
- 미소: C(OC)(=O)C1=CC=C(O)C=C1S(N)(=O)=O
methyl 4-hydroxy-2-sulfamoylbenzoate 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1267268-0.25g |
methyl 4-hydroxy-2-sulfamoylbenzoate |
879554-46-8 | 95% | 0.25g |
$1118.0 | 2023-06-08 | |
Enamine | EN300-1267268-5.0g |
methyl 4-hydroxy-2-sulfamoylbenzoate |
879554-46-8 | 95% | 5g |
$6545.0 | 2023-06-08 | |
Enamine | EN300-1267268-2500mg |
methyl 4-hydroxy-2-sulfamoylbenzoate |
879554-46-8 | 95.0% | 2500mg |
$4424.0 | 2023-10-02 | |
Enamine | EN300-1267268-250mg |
methyl 4-hydroxy-2-sulfamoylbenzoate |
879554-46-8 | 95.0% | 250mg |
$1118.0 | 2023-10-02 | |
Enamine | EN300-1267268-1.0g |
methyl 4-hydroxy-2-sulfamoylbenzoate |
879554-46-8 | 95% | 1g |
$2257.0 | 2023-06-08 | |
Aaron | AR0288YU-250mg |
methyl 4-hydroxy-2-sulfamoylbenzoate |
879554-46-8 | 95% | 250mg |
$1563.00 | 2025-02-15 | |
Aaron | AR0288YU-500mg |
methyl 4-hydroxy-2-sulfamoylbenzoate |
879554-46-8 | 95% | 500mg |
$2445.00 | 2025-02-15 | |
1PlusChem | 1P0288QI-50mg |
methyl 4-hydroxy-2-sulfamoylbenzoate |
879554-46-8 | 95% | 50mg |
$804.00 | 2024-04-20 | |
1PlusChem | 1P0288QI-1g |
methyl 4-hydroxy-2-sulfamoylbenzoate |
879554-46-8 | 95% | 1g |
$2852.00 | 2024-04-20 | |
1PlusChem | 1P0288QI-250mg |
methyl 4-hydroxy-2-sulfamoylbenzoate |
879554-46-8 | 95% | 250mg |
$1444.00 | 2024-04-20 |
methyl 4-hydroxy-2-sulfamoylbenzoate 관련 문헌
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
879554-46-8 (methyl 4-hydroxy-2-sulfamoylbenzoate) 관련 제품
- 922093-91-2(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-2-sulfonamide)
- 2097935-55-0(N-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-ylpyridazin-3-amine)
- 1181601-24-0(1-amino-2-(4-ethoxyphenyl)propan-2-ol)
- 886506-09-8(N-(4-Methoxyphenyl)pyrrolidin-3-amine)
- 1805694-73-8(Methyl 4-(3-ethoxy-3-oxopropyl)-2-methylbenzoate)
- 2229383-69-9(methyl 2-1-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)cyclopropyl-2-hydroxyacetate)
- 113975-32-9(N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide)
- 1807051-73-5(Ethyl 2-cyano-6-formyl-3-(trifluoromethylthio)phenylacetate)
- 1598285-17-6(1-amino-5-methoxypentan-2-ol)
- 1803807-99-9(Ethyl 3-fluoro-5-methyl-4-nitrobenzoate)
추천 공급업체
BIOOKE MICROELECTRONICS CO.,LTD
골드 회원
중국 공급자
시약

Enjia Trading Co., Ltd
골드 회원
중국 공급자
대량

pengshengyue
골드 회원
중국 공급자
대량

Hubei Tianan Hongtai Biotechnology Co.,Ltd
골드 회원
중국 공급자
대량

Xiamen PinR Bio-tech Co., Ltd.
골드 회원
중국 공급자
대량
